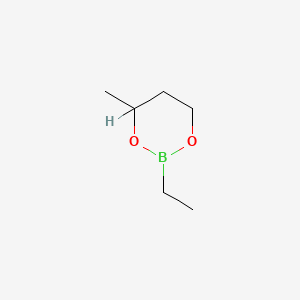
1-(4-Hydroxyphenyl)-4-(morpholin-4-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Hydroxyphenyl)-4-(morpholin-4-yl)butan-1-one is a chemical compound that features a hydroxyphenyl group and a morpholine ring connected by a butanone chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxyphenyl)-4-(morpholin-4-yl)butan-1-one typically involves the reaction of 4-hydroxybenzaldehyde with morpholine and a suitable butanone derivative under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process would include steps for purification and quality control to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Hydroxyphenyl)-4-(morpholin-4-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the butanone chain can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Products may include 4-hydroxybenzaldehyde derivatives.
Reduction: Products may include 1-(4-Hydroxyphenyl)-4-(morpholin-4-yl)butanol.
Substitution: Products depend on the substituent introduced, such as alkyl or acyl derivatives.
Aplicaciones Científicas De Investigación
1-(4-Hydroxyphenyl)-4-(morpholin-4-yl)butan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Hydroxyphenyl)-4-(morpholin-4-yl)butan-1-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxyphenyl group may participate in hydrogen bonding, while the morpholine ring can interact with hydrophobic pockets in proteins, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Hydroxyphenyl)-2-(morpholin-4-yl)ethanone
- 1-(4-Hydroxyphenyl)-3-(morpholin-4-yl)propan-1-one
- 1-(4-Hydroxyphenyl)-5-(morpholin-4-yl)pentan-1-one
Uniqueness
1-(4-Hydroxyphenyl)-4-(morpholin-4-yl)butan-1-one is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
61025-34-1 |
|---|---|
Fórmula molecular |
C14H19NO3 |
Peso molecular |
249.30 g/mol |
Nombre IUPAC |
1-(4-hydroxyphenyl)-4-morpholin-4-ylbutan-1-one |
InChI |
InChI=1S/C14H19NO3/c16-13-5-3-12(4-6-13)14(17)2-1-7-15-8-10-18-11-9-15/h3-6,16H,1-2,7-11H2 |
Clave InChI |
TZTDOVCVDREBLD-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCCC(=O)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Methylbutyl)-4-{(Z)-[4-(octyloxy)phenyl]-ONN-azoxy}benzene](/img/structure/B14607478.png)
![N-[(Benzyloxy)carbonyl]-2-phenyl-L-aspartic acid](/img/structure/B14607480.png)
stannane](/img/structure/B14607483.png)

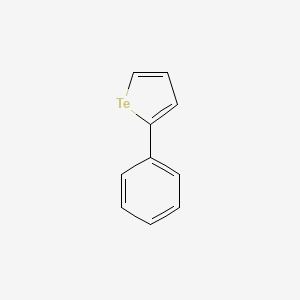
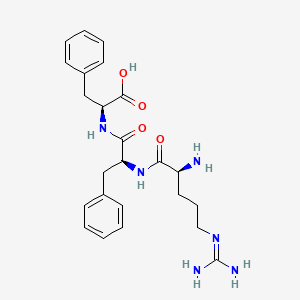
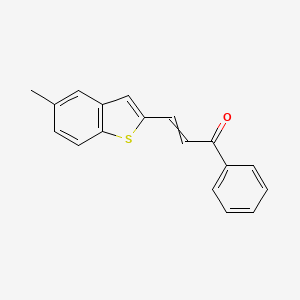
![4-{(E)-[4-(Ethenesulfonyl)phenyl]diazenyl}-N,N-diethylaniline](/img/structure/B14607522.png)

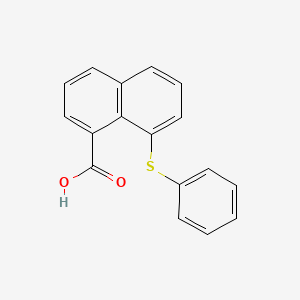

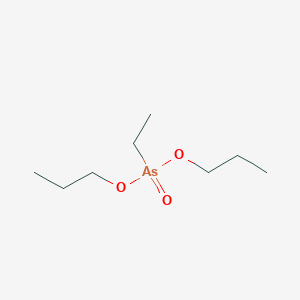
![2-{Bis[4-(dimethylamino)phenyl]methyl}-5-(diethylamino)phenol](/img/structure/B14607549.png)
